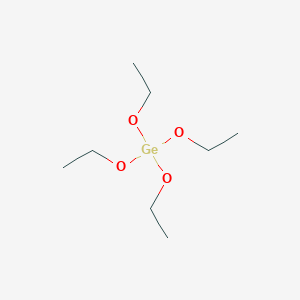

Tetraethoxygermane

Description

Significance of Organogermanium Compounds in Contemporary Research

Organogermanium compounds, characterized by the presence of carbon-germanium bonds, have garnered increasing attention in contemporary research due to their diverse properties and potential applications. Germanium, located in Group 14 of the periodic table alongside carbon, silicon, tin, and lead, shares some chemical similarities with silicon but also exhibits distinct characteristics. wikipedia.org While historically less developed than the chemistry of its silicon and tin counterparts, organogermanium chemistry has seen vigorous development, particularly with compounds like Ge-132. paperpublications.orgscispace.com

Organogermanium compounds are explored in various fields, including electronics, catalysis, and increasingly, in medicinal and health industries. paperpublications.orgwiley.comhtfmarketintelligence.comamazon.com They have been investigated for their potential biological activities, though it is crucial to distinguish between the properties of organogermanium compounds and the toxicity of inorganic germanium dioxide (GeO2). paperpublications.orgscispace.compharmacy180.comnih.gov Research highlights their potential as a non-toxic alternative to some organotin reagents and their utility in the microelectronics industry. fishersci.ca Some organogermanium compounds have shown activity as Lewis acid catalysts in organic transformations. rsc.org The increasing application of organogermanium compounds in the pharmaceutical and nutraceutical industries, as well as in the development of advanced electronic materials, is a notable trend influencing research in this area. htfmarketintelligence.com

Tetraethoxygermane (B1148625) as a Key Precursor in Advanced Chemical Synthesis

This compound (Ge(OC₂H₅)₄) stands out as a key precursor in advanced chemical synthesis, particularly in the fabrication of germanium-based materials and nanostructures. smolecule.com Its liquid nature and relatively high vapor pressure make it well-suited for techniques such as Chemical Vapor Deposition (CVD). gelest.comgelest.comgelest.com

TEOG is widely utilized in the sol-gel process for preparing mixed germanium oxides and other germanium-containing materials. gelest.comresearchgate.netntu.edu.sgresearchgate.net In the sol-gel synthesis of silica (B1680970), the addition of TEOG has been shown to influence the hydrolysis-condensation mechanism of tetraethoxysilane (TEOS). researchgate.netresearchgate.netresearchgate.net An ethoxy group of TEOG reacts with silanols, leading to the formation of ethanol (B145695). researchgate.netresearchgate.net Due to its four reactive groups, unhydrolyzed TEOG is efficient in cross-linking chains, which generally results in shorter gelation times in sol-gel processes. researchgate.net

Beyond sol-gel chemistry, TEOG can be used to deposit thin films of germanium or other germanium compounds through techniques like CVD. smolecule.comgelest.com This is particularly relevant for applications in electronics and optoelectronics, where precise control over thin film deposition is critical. smolecule.comgelest.com Researchers can also incorporate TEOG into polymers or utilize it in sol-gel processes to create hybrid materials with tailored optical, electrical, or mechanical properties. smolecule.com TEOG has also been employed in the synthesis of aluminogermanate imogolite nanotubes through a urea-based approach, where the ratio of aluminum to germanium precursors influences the nanotube structure. mdpi.com

Scope and Research Objectives for Academic Inquiry into this compound

Academic inquiry into this compound is driven by its versatility as a precursor and the potential to develop novel materials with tailored properties. Research objectives often focus on understanding and controlling the chemical reactions involving TEOG to synthesize materials for specific applications.

Key areas of research include:

Investigating the hydrolysis and condensation mechanisms of TEOG in sol-gel processes, both alone and in combination with other alkoxides like TEOS, to control gelation time, porosity, and material structure. researchgate.netresearchgate.netresearchgate.net

Exploring the use of TEOG in CVD and other thin-film deposition techniques to create germanium or germanium oxide layers for electronic and optical devices. smolecule.comgelest.comgelest.com

Synthesizing and characterizing novel hybrid materials by incorporating TEOG into polymer matrices or through co-condensation in sol-gel processes. smolecule.com

Studying the role of TEOG in the formation of germanium-containing nanostructures, such as imogolite nanotubes, and understanding how synthesis parameters influence their morphology and properties. mdpi.commdpi.com

Developing new catalytic applications for germanium compounds derived from TEOG or utilizing TEOG in the synthesis of organogermanium catalysts. rsc.org

Exploring the potential of TEOG as a precursor for materials with applications in areas like solar energy and water treatment. americanelements.com

Properties

IUPAC Name |

tetraethoxygermane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20GeO4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMNGLIMQIPFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Ge](OCC)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20GeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Involving Tetraethoxygermane

Chemical Vapor Deposition (CVD) Pathways Employing Tetraethoxygermane (B1148625)

Chemical Vapor Deposition (CVD) is another significant technique where this compound is utilized as a precursor. CVD involves the deposition of a solid material from a gaseous phase onto a substrate. TEOG's relatively high vapor pressure makes it suitable for delivery into a CVD reactor. gelest.comresearchgate.netresearchgate.net

TEOG is particularly well-suited for the CVD of germanium oxide (GeO₂) thin films. gelest.comresearchgate.netresearchgate.net These films have applications in optical and dielectric layers. gelest.comresearchgate.netresearchgate.net The CVD process using TEOG typically involves the thermal decomposition or reaction of TEOG vapor on a heated substrate, leading to the deposition of GeO₂ and the release of volatile byproducts, such as ethanol (B145695) and potentially ethylene.

While germane (B1219785) (GeH₄) is a more widely used germanium precursor for CVD of SiGe films, especially in combination with silane (B1218182) (SiH₄) for semiconductor applications, TEOG offers an alternative, particularly for oxide deposition. gelest.comresearchgate.net The specific CVD pathway and the resulting film properties depend on parameters such as deposition temperature, pressure, carrier gas, and the presence of co-reactants (e.g., oxygen or water vapor).

Thermally Activated CVD Processes with this compound as a Precursor

This compound is a widely used metal-organic precursor in Chemical Vapor Deposition (CVD) processes, particularly for the deposition of germanium oxide (GeO₂) films. researchgate.netresearchgate.netgelest.com Its liquid nature and relatively high vapor pressure make it suitable for this application. researchgate.netresearchgate.netgelest.com Thermal CVD utilizing this compound is employed in the fabrication of materials for optical and dielectric applications. researchgate.netresearchgate.netgelest.com Germanium dioxide (GeO₂) itself is an inorganic compound used as a main commercial source of germanium and forms as a passivation layer on pure germanium. wikipedia.org It is also used as a catalyst and for the production of phosphors and semiconductor materials. wikipedia.org

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Considerations for Germanium Alkoxides

While this compound is primarily noted for its use in thermal CVD, other germanium alkoxides, including those with methoxy (B1213986) and isopropoxy groups, are also utilized as precursors in CVD processes. researchgate.netresearchgate.netgelest.com PECVD, which allows for lower deposition temperatures compared to thermal CVD, has been explored for depositing germanium-containing films using various precursors, though specific detailed studies on this compound in PECVD were not extensively found in the search results. However, PECVD techniques in general allow for the injection of liquids, expanding the range of possible precursors, including colloidal solutions of nanoparticles. sciencesconf.org Germanium alkoxides, due to their molecular structure, are relevant in the broader context of using organometallic precursors in techniques like PECVD for depositing thin films.

Organometallic Synthesis Routes with this compound

This compound is a key starting material in several organometallic synthesis routes, enabling the formation of germanium-carbon bonds and various germanium-containing complexes.

Grignard Reactions for Arylgermanium Hydrides from this compound

This compound is employed in conjunction with Grignard reagents for the synthesis of arylgermanium hydrides. This method involves an in situ Grignard reaction using this compound, an aryl halide, and magnesium metal in a solvent like tetrahydrofuran. researchgate.net The resulting aryl-tri(ethoxy)germanes can then be reduced to the corresponding germane hydrides using reducing agents such as LiAlH₄. researchgate.net This approach is versatile and applicable even for aryl groups with sensitive substituents. researchgate.net For instance, (4-methoxyphenyl)germane (p-anisylgermane) and bis(p-anisyl)germane can be synthesized using modified stoichiometry. researchgate.net Grignard reagents, such as phenylmagnesium bromide, are organomagnesium compounds commonly used in organic and organometallic reactions and act as strong nucleophiles and bases. fishersci.cawikipedia.org

Reactions of this compound with Nitrogen-Containing Ligands (e.g., dialkanolamines, amidines)

This compound reacts with nitrogen-containing ligands, such as dialkanolamines, to form various germanium complexes. The reaction of dialkanolamines with this compound can yield products like 2,2-diethoxy-1,3,6,2-dioxazagermocanes or 1,7,9,15-tetraoxa-4,12-diaza-8-germaspiro[7.7]pentadecanes, depending on the specific dialkanolamine used. researchgate.netresearchgate.netmolaid.com These reactions highlight the ability of this compound to participate in condensation reactions with protic ligands, leading to the formation of cyclic or spirocyclic germanium compounds.

Formation of Germanium-Carbon Bonds via this compound Intermediates

The reactions discussed in the context of Grignard reagents (Section 2.3.1) directly involve the formation of germanium-carbon bonds starting from this compound. The initial step in the synthesis of arylgermanium hydrides via the Grignard route involves the reaction of this compound with an aryl Grignard reagent, leading to the formation of aryl-substituted germanium ethoxides, which contain Ge-C bonds. researchgate.net These intermediates are then further transformed. This demonstrates the utility of this compound as a substrate for introducing organic moieties onto the germanium center, forming stable Ge-C linkages.

Advanced Synthetic Strategies for Complex Germanium Architectures

This compound, as a fundamental germanium precursor, can be integrated into more advanced synthetic strategies for constructing complex germanium architectures. While the provided search results primarily detail its use in CVD and specific organometallic reactions, its reactivity with various organic and inorganic reagents allows for the potential synthesis of more intricate germanium-containing molecules and materials. The formation of cyclic and spirocyclic structures with nitrogen-containing ligands (Section 2.3.2) exemplifies the potential for building complex molecular architectures around a germanium center derived from this compound. Further research in this area could explore the use of this compound in conjunction with other synthetic techniques to create novel germanium frameworks with tailored properties.

Data Table: Properties of Key Compounds

| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | PubChem CID |

| This compound | C₈H₂₀GeO₄ | 252.88 ereztech.com | Colorless liquid | 16684444 ereztech.com |

| Germanium Dioxide | GeO₂ | 104.59 fishersci.ca | - | 14796 wikipedia.org |

| Phenylmagnesium bromide | C₆H₅MgBr | 181.32 fishersci.ca | Colorless crystals | 66852 fishersci.ca |

| Diphenylgermane | C₁₂H₁₀Ge | 226.84 alfa-chemistry.com | - | 6330549 alfa-chemistry.com |

| Diphenyldichlorogermane | C₁₂H₁₀Cl₂Ge | 297.7 alfa-chemistry.com | - | 74167 alfa-chemistry.com |

| N,N'-di-tert-butyl acetamidine | C₁₀H₂₂N₂ | 170.30 (calculated) | - | 12090686 nih.gov |

| N,N'-di-tert-butylethylenediamine | C₁₀H₂₄N₂ | 172.31 (calculated) | - | 77680 uni.lu |

Molecular Structure, Bonding, and Reactivity Principles of Tetraethoxygermane Systems

Germanium Coordination Chemistry Relevant to Tetraethoxygermane (B1148625) Derivatives

Germanium, like other heavier Group 14 elements, can exhibit coordination numbers higher than four, leading to the formation of hypercoordinate species. This expanded coordination sphere plays a crucial role in the reactivity and stability of various germanium compounds, including derivatives that could conceptually be related to or derived from this compound through ligand exchange or other reactions.

Formation and Stability of Hyper-coordinate Germanium Species

Hypercoordinate germanium compounds involve a germanium atom bonded to more than four atoms. These species often exhibit trigonal bipyramidal or octahedral geometries, arising from the participation of germanium's vacant d-orbitals or through intramolecular or intermolecular donor-acceptor interactions. uaeh.edu.mxuaeh.edu.mx The stability of these hypercoordinate species is influenced by the nature of the ligands, particularly their chelating ability and electronic properties. Polydentate ligands can thermodynamically stabilize low-valent derivatives of Group 14 elements, including hypercoordinated germanium compounds. nih.gov For instance, studies have shown that unhindered tridentate ligands can lead to stable hexacoordinated bis-liganded {[ONOH]}₂Ge complexes. nih.gov The formation of such hypercoordinate species can be thermodynamically favorable. nih.gov

Pentacoordinate Germanium Structures: Theoretical and Experimental Insights

Pentacoordinate germanium structures, typically exhibiting trigonal bipyramidal geometry, have been a subject of both theoretical and experimental investigation. uaeh.edu.mxuaeh.edu.mxrsc.orgjlu.edu.cn Theoretical studies, often employing Density Functional Theory (DFT) calculations, have explored the stability and bonding in these species. uaeh.edu.mxuaeh.edu.mxrsc.orgjlu.edu.cn Experimentally, pentacoordination at germanium has been observed in compounds featuring intramolecular transannular interactions, where a donor atom within a ligand framework forms a fifth coordinate bond to the germanium center. uaeh.edu.mxuaeh.edu.mx X-ray crystallography has been instrumental in confirming the distorted trigonal bipyramidal geometry around the pentacoordinate germanium atom in such complexes. uaeh.edu.mxuaeh.edu.mx Planar pentacoordinate germanium atoms have also been theoretically predicted in certain cluster structures. rsc.orgjlu.edu.cn

Germanium-Element Bonding Dynamics in this compound Derivatives

While this compound itself contains Ge-O and Ge-C single bonds (within the ethoxy groups), the broader chemistry of germanium encompasses a variety of bonding situations, including germanium-germanium and germanium-carbon multiple bonds, as well as the chemistry of divalent germanium species. These bonding dynamics are relevant when considering the potential reactivity pathways and derivative chemistry of this compound.

Germanium-Germanium Bond Architectures (Oligogermanes, Digermenes, Digermynes)

Germanium can form catenated structures, leading to compounds with Ge-Ge bonds. Oligogermanes are chains or rings of germanium atoms connected by single bonds. wikipedia.org Examples include hexaphenyldigermane, (C₆H₅)₃Ge−Ge(C₆H₅)₃, and various cyclic polygermanes. wikipedia.org

Compounds featuring germanium-germanium double bonds are known as digermenes (>Ge=Ge<), while those with triple bonds are called digermynes (-Ge≡Ge-). wikipedia.orggelest.com The synthesis and isolation of stable digermenes and digermynes often require the use of bulky substituents to prevent dimerization due to the inherent reactivity of these multiple bonds. wikipedia.orggelest.com

Digermenes typically exhibit a trans-bent structure and Ge-Ge bond lengths shorter than a single bond. gelest.comencyclopedia.pub The extent of structural distortion in digermenes, such as stretching and trans-bending, is influenced by substituents. encyclopedia.pub Electronegative substituents tend to elongate and weaken the Ge=Ge bond, while electropositive substituents can shorten and strengthen it, leading to more planar geometries. encyclopedia.pub Digermenes can be synthesized by methods including the reductive dehalogenation of digermanes or dimerization of cyclic germylene-NHC complexes. mdpi.com

Digermynes, the germanium analogues of alkynes, have been synthesized via the reduction of digermenes or germanium(II) halides. gelest.comwikipedia.org Due to repulsion between the germanium atoms, digermynes are often kinetically stabilized by bulky groups and exhibit a trans-bent structure, differing from the linear structure of alkynes. wikipedia.orgwikipedia.org The bonding in digermynes can be described using valence bond or molecular orbital theories, with the trans-bent structure attributed to the second-order Jahn-Teller effect. wikipedia.org Digermyne Ge-Ge bond lengths are short, comparable to those in digermenes. encyclopedia.pub Digermynes are highly reactive and undergo various reactions, including cycloadditions. wikipedia.org

Data Table: Germanium-Germanium Bond Lengths in Selected Compounds

| Compound Type | Example Substituents | Ge-Ge Bond Length (Å) | Reference |

| Single Bond (Oligogermane) | (C₆H₅)₃Ge-Ge(C₆H₅)₃ | ~2.44 (typical single bond) | gelest.com |

| Double Bond (Digermene) | Tetrakis(2,4,6-triisopropylphenyl)digermene | 2.213(1) | gelest.com |

| Double Bond (Digermene) | Tetrakis(mesityl)digermene | 2.2856(8) | gelest.com |

| Double Bond (Digermene) | Tetra(silyl)digermene | 2.2944(4) | mdpi.com |

| Double Bond (Digermene) | (tBu₂MeSi)₂Ge=Ge(SiMetBu₂)₂ | 2.346(2) | mdpi.com |

| Triple Bond (Digermyne) | Various | 2.2125(13) - 2.3071(3) | encyclopedia.pub |

Germanium-Carbon Multiple Bonds (Germenes)

Germenes (>Ge=C<) are compounds containing a germanium-carbon double bond, analogous to alkenes. encyclopedia.pubthieme-connect.de Like digermenes, germenes are often highly reactive and require steric protection with bulky groups for isolation. wikipedia.orgthieme-connect.de The first isolable germenes were synthesized in the late 1980s. encyclopedia.pubmdpi.com Structural analysis of germenes has shown that the germanium and carbon atoms involved in the double bond typically have trigonal planar geometry, although twisted Ge=C bonds have also been observed. encyclopedia.pubmdpi.comthieme-connect.de The Ge=C bond lengths in germenes are significantly shorter than typical Ge-C single bonds and fall within a characteristic range (e.g., 1.771 Å to 1.895 Å). encyclopedia.pubmdpi.com Germenes can be synthesized from germylenes, for instance, by reaction with electrophilic carbenes or through cycloaddition reactions. encyclopedia.pubmdpi.comthieme-connect.de They are highly reactive and undergo reactions such as 1,2-addition and cycloaddition. thieme-connect.de

Data Table: Germanium-Carbon Double Bond Lengths in Selected Germenes

| Germene | Ge=C Bond Length (Å) | Reference |

| Berndt's germene (39a) | 1.827(4) | encyclopedia.pubmdpi.com |

| Escudié's germene (40) | 1.803(4) | encyclopedia.pubmdpi.com |

| Germene 42 (Ar₂Ge=C...) | 1.845(10) | encyclopedia.pubmdpi.com |

| Germene 43 (exocyclic Ge=C) | 1.833(4) | encyclopedia.pubmdpi.com |

| Germene 44a | 1.819(6) | encyclopedia.pubmdpi.com |

| Germene 44b | 1.819(2) | encyclopedia.pubmdpi.com |

| Germene 44c | 1.840(4) | encyclopedia.pubmdpi.com |

| Germene 45 (shortest Ge=C) | 1.771(16) | encyclopedia.pubmdpi.com |

| Germene 46 (longest Ge=C) | 1.895(3) | encyclopedia.pub |

Reactivity of Divalent Germanium Species (Germylenes)

Germylenes (:GeR₂) are divalent germanium species, considered heavier analogues of carbenes. wikipedia.orgosi.lv Unlike carbenes, germylenes typically have a singlet ground state. wikipedia.org Free germylenes are prone to dimerization and require stabilization, often through steric hindrance provided by bulky ligands or by electron donation from heteroatoms or coordinating ligands. wikipedia.orgresearchgate.netrsc.org N-heterocyclic germylenes (NHGe) are an example of stabilized germylenes. wikipedia.org

Germylenes are highly reactive intermediates and participate in a variety of reactions. osi.lvrsc.org Their reactivity includes insertion into σ bonds, addition to unsaturated systems, and complexation with donor molecules. wikipedia.orgosi.lvacs.org They can insert into element-element bonds, such as metal-metal bonds in transition metal complexes, leading to polymetalated compounds. acs.orgiupac.org Germylenes also undergo cycloaddition reactions with various unsaturated compounds, including dienes, alkynes, and carbonyl compounds. wikipedia.orgosi.lviupac.org The reactions of germylenes with oxidizing agents like chalcogens (sulfur, selenium, tellurium) can lead to products formally derived from germylenes inserting into the chalcogen-chalcogen bond or forming heavy ketone analogues, which may then undergo further reactions like dimerization. nih.gov Germylenes can also react with small molecules like hydrogen and ammonia, leading to Ge(IV) products. nih.gov They can act as ligands for transition metals, coordinating through their singlet lone pair. rsc.orgacs.org

Data Table: Selected Reactions of Germylenes

| Reactant | Product Type/Reaction | Notes | Reference |

| Transition metal-metal bonds | Insertion to form polymetalated compounds | Stability can vary. | acs.orgiupac.org |

| Dienes (e.g., 2,3-dimethylbutadiene) | Cycloaddition to form germacyclopentenes | Can show thermal reversibility. | osi.lviupac.org |

| Orthoquinones | Cycloaddition to form 2-germa-1,3-dioxolanes | Useful for characterizing germylenes. | osi.lv |

| Oxiranes (ethylene oxide) | Insertion to form germaoxetanes | Germaoxetanes may dimerize. | osi.lv |

| Chalcogens (S, Se, Te) | Insertion/formation of heavy ketone analogues | Often followed by dimerization for less bulky germylenes. | nih.gov |

| Hydrogen (H₂) | Oxidative addition to form Ge(IV) hydrides | Observed for certain bulky germylenes. | nih.gov |

| Ammonia (NH₃) | Reaction to form Ge(IV) amides | Observed for certain bulky germylenes. | nih.gov |

| Unsaturated organic compounds (alkenes, alkynes, carbonyls) | Cycloaddition or addition reactions | Reactivity depends on the specific germylene and unsaturated compound. | wikipedia.orgosi.lvnih.gov |

Comparative Bonding Analysis: Germanium vs. Silicon Analogues

Germanium and silicon, both members of Group 14, exhibit similarities in their chemistry, but notable differences exist, particularly concerning bonding in alkoxide compounds. The bond energies of Ge-X bonds are generally about 10% less than the corresponding Si-X bonds, which contributes to the somewhat lower thermal stability of germanium compounds compared to their silicon analogues. researchgate.netgelest.com Electronegativity values for germanium and silicon are 2.01 and 1.90 on the Pauling scale, respectively, suggesting silicon is apparently more electropositive, although reactivity indicates polarization parameters may be more equivalent. researchgate.netgelest.com

While silicon-oxygen bonds tend to form extended linear polymers, repeating germanium-oxygen bonds show a preference for forming cyclic structures. gelest.com In the context of alkoxides, structural investigations reveal that germanium alkoxides are typically monomeric in nature. nih.govresearchgate.net This contrasts with some transition metal alkoxides which can form oligomers via alkoxy bridging. snu.ac.kr

Computational studies on pentacoordinate Group 14 compounds with β-diketonato ligands have shown differences in stability between germanium and silicon analogues. For instance, a stable pentacoordinate structure is formed by germanium substituted with three -OEt moieties and an acetylacetone (B45752) (acac) ligand, which helps explain the role of acac as a hydrolysis inhibitor for this compound. acs.org In contrast, the hypervalent bond of the silicon analogue in a similar structure is reported to be unstable at the B3LYP/6-31+G* level. acs.org

| Property | Germanium Compounds | Silicon Compounds | Source |

| Ge-X vs. Si-X Bond Energy | ~10% less than Si-X | Higher than Ge-X | researchgate.netgelest.com |

| Electronegativity (Pauling) | 2.01 | 1.90 | researchgate.netgelest.com |

| Repeating M-O Bond Structure Preference | Cyclic | Linear polymeric | gelest.com |

| Typical Alkoxide Monomeric Nature | Yes | Varies (can oligomerize) | nih.govresearchgate.netsnu.ac.kr |

| Stability of Pentacoordinate Acac Adduct | Stable (with 3 -OEt) | Unstable (with 3 -OEt) | acs.org |

Reaction Mechanisms and Intermediates in this compound Transformations

This compound undergoes various transformations, with hydrolysis and condensation being particularly significant in sol-gel processes. Other reactions, such as oxidative addition and those involving radical species, also contribute to the rich chemistry of organogermanium compounds.

Mechanistic Studies of Hydrolysis and Condensation of this compound

Hydrolysis of this compound, a key step in the sol-gel process, involves the replacement of ethoxy groups with hydroxyl groups, leading to the formation of Ge(OC₂H₅)₄₋ₓ(OH)ₓ species. rsc.org This reaction is generally rapid and can be difficult to control compared to the analogous reactions of tetraethoxysilane. rsc.orgualberta.ca The exact product distribution from hydrolysis depends on factors such as the water/ethanol (B145695) ratio. rsc.org With increasing water content, the value of 'x' tends towards 4, resulting in Ge(OH)₄. rsc.org

Following hydrolysis, condensation reactions occur, leading to the formation of Ge-O-Ge linkages and the development of a polymeric network. rsc.org Partially hydrolyzed alkoxide molecules can react with other hydroxyl-bearing species, releasing water (olation), or react with alkoxy groups, releasing alcohol (alcoxolation). mdpi.com Studies on mixtures of TEOS and TEOG indicate that TEOG reacts with silanols, forming ethanol, and this reaction's rate is largely independent of base concentration. researchgate.netresearchgate.net Due to its four reactive groups, TEOG is efficient in cross-linking chains, which generally leads to shorter gelation times when added to silica (B1680970) sol-gel processes. researchgate.net

The hydrolysis and condensation reactions of germanium alkoxides are reported to be very fast upon water addition. nih.govresearchgate.net The chelation of germanium alkoxides by acetylacetone does not prevent hydrolysis and condensation, although it can form stable pentacoordinate structures that may influence the process. nih.govresearchgate.netacs.org

Oxidative Addition Reactions Involving Germanium Centers in Alkoxide Complexes

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal center's oxidation state increases as it inserts into a chemical bond. In the context of germanium alkoxide complexes, particularly those with germanium in the +2 oxidation state (germylenes), oxidative addition reactions have been observed.

Studies on β-diketiminate germanium alkoxide complexes have shown their reactivity towards aliphatic electrophiles like methyl iodide or methyl triflate. researchgate.netacs.orgnih.govacs.org These reactions result in the net oxidative addition to the germanium center, yielding cationic tetravalent germanium complexes. researchgate.netacs.orgnih.govacs.org This reactivity is in sharp contrast to the heavier tin and lead analogues, which show different reactivity patterns, such as the insertion of carbon dioxide into the M-O bond. acs.orgacs.orgfigshare.comacs.org The observed Ge-C bond length in the resulting cationic tetravalent germanium complex from the reaction with methyl iodide is significantly shorter than in related divalent and trivalent germanium methyl complexes. acs.org

The Lewis basicity of the germanium lone pair in divalent germanium alkoxides can also lead to the formation of adducts with Lewis acids, such as the unusual germanium(II)-copper(I) adduct formed with copper(I) iodide. researchgate.netacs.orgnih.govacs.org This highlights the diverse reaction pathways available to germanium centers in different oxidation states and coordination environments.

Radical Processes in Organogermanium Chemistry

Organogermanium compounds exhibit radical properties and can participate in radical reactions. rsc.orgrsc.org Located between silicon and tin in Group 14, organogermanium compounds have comparable radical chemistry. rsc.orgrsc.org Various types of organogermanium compounds, including acylgermanes, hydrogermanes, tetraalkylgermanes, and digermanes, can act as key reagents in radical processes. rsc.orgrsc.org

Compared to their silyl (B83357) analogues, organogermanium compounds generally have lower C-Ge bond energies and oxidative potentials, which can make them more active under certain conditions. rsc.org Germyl (B1233479) radicals (e.g., GeH₃·) are highly reactive intermediates due to the presence of an unpaired electron. ontosight.ai They can be generated by methods such as the photolysis or pyrolysis of germane (B1219785) and its derivatives. ontosight.ai These radicals can abstract hydrogen atoms and participate in radical addition reactions, which are useful in the synthesis of organogermanium compounds. rsc.orgontosight.ai

Photocatalysis, particularly using visible light, has emerged as a significant method for generating radicals, and some germyl compounds have been employed in photoinduced germylation and alkylation reactions, demonstrating the potential of germanium in modern radical systems. rsc.orgrsc.org

Advanced Characterization and Spectroscopic Elucidation of Tetraethoxygermane Derived Materials

Structural Characterization Techniques

Structural analysis provides fundamental information about the atomic arrangement, crystallinity, and phase purity of materials.

Electron Microscopy for Morphological and Nanostructural Analysis (TEM, SEM) of Tetraethoxygermane-Derived Materials

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology, size, and nanostructure of materials synthesized from This compound (B1148625). SEM provides high-resolution images of the surface topography and morphology of bulk materials and powders sciencesconf.orgrsc.org. It can reveal features like particle shape (e.g., cube- and spindle-shaped GeO₂ nanoparticles), size distribution, and the arrangement of particles in larger structures sciencesconf.orgualberta.carsc.org. Backscattered SEM, in conjunction with techniques like Energy Dispersive X-ray Spectroscopy (EDS), can also provide information about chemical speciation and heterogeneity within the material acs.orgosti.gov. TEM offers even higher resolution, allowing for the investigation of the internal structure of nanoparticles, including crystal lattice fringes (High-Resolution TEM - HRTEM), defects, and the structure of core-shell materials ualberta.carsc.orgosti.gov. TEM images have been used to characterize the size and morphology of GeO₂ nanoparticles synthesized from TEOG, showing structures ranging from pseudospherical to more defined shapes like nanocubes and nano-eggs depending on synthesis conditions ualberta.carsc.orgresearchgate.net. Selected Area Electron Diffraction (SAED) in TEM can provide crystallographic information from very small areas, complementing XRD data rsc.org.

Spectroscopic Investigations

Spectroscopic methods probe the interaction of electromagnetic radiation with the material, providing insights into chemical bonding, functional groups, electronic states, and molecular structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations within a material, which are characteristic of specific functional groups and chemical bonds photothermal.comreddit.com. These techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability photothermal.comreddit.com. For materials derived from this compound, IR and Raman spectroscopy are used to confirm the presence of Ge-O-Ge linkages, C-H stretches (from residual ethoxy groups or organic modifiers), and other functional groups depending on the synthesis and composition of the derived material acs.orgrsc.org. For example, Raman spectroscopy of GeO₂ has shown an intense peak around 445 cm⁻¹, characteristic of the symmetric Ge-O-Ge stretching mode in hexagonal GeO₂ acs.orgnih.gov. ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) is a common IR technique used for analyzing solid samples acs.org. The presence or absence of specific bands in IR and Raman spectra can indicate the completion of reactions, the formation of desired phases, and the presence of impurities or residual organic components rsc.org.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of the topmost layers of a material acs.orgrsc.org. XPS analysis of materials derived from this compound can confirm the presence of germanium, oxygen, carbon, and other elements introduced during synthesis or surface modification acs.orgsciencesconf.org. By analyzing the binding energies of core-level electrons, XPS can differentiate between different chemical states of an element, such as Ge(IV) in GeO₂ versus Ge(0) in elemental germanium acs.orgrsc.org. This is particularly useful for studying the oxidation state of germanium in derived materials and assessing the purity of the synthesized product acs.orgrsc.org. Depth profiling using ion sputtering in conjunction with XPS can provide information about the elemental distribution and chemical states as a function of depth from the surface, which is valuable for characterizing core-shell structures or surface modification layers acs.org. For instance, XPS has been used to confirm the core-shell structure of GeO₂-SiO₂ particles, showing the presence of Ge signal only after sputtering through the outer silica (B1680970) layer, and the Ge peaks were indicative of Ge(IV) in the oxide form acs.orgnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within materials, providing insights into their electronic structure and optical properties shu.ac.uklibretexts.orgazooptics.com. This technique measures the absorption of light in the ultraviolet (190–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum, corresponding to the excitation of valence electrons from lower to higher energy molecular orbitals libretexts.orgazooptics.com.

For materials derived from this compound, such as germanium oxide, UV-Vis spectroscopy can help identify the presence of chromophores – functional groups that absorb light in this spectral range shu.ac.uktanta.edu.eg. Electronic transitions observed in the UV-Vis spectrum typically involve σ, π, and n electrons, with transitions like n→π* and π→π* being common in organic molecules or groups with low excitation energy valence electrons shu.ac.ukazooptics.comtanta.edu.eg. The position and intensity of absorption peaks provide information about the electronic environment and molecular structure of the material azooptics.commsu.edu. While the direct UV-Vis spectrum of pure this compound itself might be primarily influenced by the ethoxy groups and the Ge-O bonds, the UV-Vis characteristics of germanium oxide materials derived from TEOG are more extensively studied, particularly in the context of their optical applications, such as in optical fibers and waveguides fishersci.at.

The absorption bands observed in the UV-Vis spectrum of GeO2-based materials can be influenced by factors such as the material's structure (amorphous or crystalline), particle size, and the presence of defects or impurities wikipedia.org. For instance, electronic transitions within the Ge-O network contribute to the UV absorption edge of germanium oxide. Studies on GeO2-SiO2 glasses fabricated using sol-gel methods from precursors like TEOG and tetraethyl orthosilicate (B98303) (TEOS) utilize UV-Vis spectroscopy to assess their optical quality and transparency, particularly in the context of photonic applications osti.govntu.edu.sg. The presence of germanium can affect the refractive index and optical properties of these mixed oxide systems, which are probed by UV-Vis analysis.

Rheological and Colloidal Characterization

Rheology and colloidal characterization are essential for understanding the physical properties of this compound-based systems, particularly during the sol-gel process and for characterizing the resulting colloidal dispersions. Rheology focuses on the flow and deformation of matter, while colloidal characterization examines the properties of dispersed particles within a continuous medium.

Rheological Studies of Sol-Gel Evolution and Gelation Kinetics

The sol-gel process involves the transformation of a liquid sol into a solid gel network researchgate.net. Rheological studies are crucial for monitoring this evolution and determining the gelation kinetics. By measuring parameters such as viscosity, storage modulus (G'), and loss modulus (G''), rheometry can track the changes in the viscoelastic properties of the system as it transitions from a liquid-like state (sol) to a solid-like state (gel) researchgate.nettainstruments.comnih.gov.

In the context of this compound, rheological studies of the sol-gel process starting from TEOG can provide insights into the hydrolysis and condensation reactions that lead to the formation of the germanium oxide network. The gel point, a critical time during gelation where the system develops a continuous network structure, can often be identified by the crossover of the storage and loss moduli researchgate.nettainstruments.comnih.gov.

Research findings in this area often involve monitoring these rheological parameters over time at specific temperatures and precursor concentrations. The rate of increase in storage modulus, for example, can indicate the speed of network formation and the stiffness of the developing gel nih.gov. Gelation kinetics can be influenced by various factors, including the concentration of TEOG, the water-to-TEOG ratio, the catalyst type and concentration (if used), temperature, and the presence of co-precursors (e.g., TEOS in mixed oxide systems) osti.govnih.gov.

While specific detailed rheological data tables for TEOG-only sol-gel processes were not extensively found in the provided search results, studies on related sol-gel systems (like TEOS-based or mixed Si-Ge systems) highlight the typical approach: measuring G' and G'' as a function of time to determine the gel point and characterize the viscoelastic changes during gelation researchgate.nettainstruments.comnih.gov. For instance, studies on enzyme-crosslinked hydrogels demonstrate how SAOS rheology monitors time-dependent changes in G' and G'' to quantify gelation kinetics, with the crossover point of G' and G'' being an approximate measure of gelation time nih.gov.

Colloidal Stability and Particle Size Distribution Analysis of Germanium Oxide Colloids

This compound is used to synthesize germanium oxide colloids via the sol-gel method nih.gov. The properties of these colloids, including their stability and particle size distribution, are critical for their applications, such as in 3D printing of glass precursors or as components in composite materials osti.govnih.gov.

Colloidal stability refers to the ability of particles to remain dispersed in a liquid medium without aggregation or settling sciencesconf.org. Factors influencing the stability of germanium oxide collooids derived from TEOG include surface charge, inter-particle forces, and the composition of the dispersing medium.

Particle size distribution analysis provides information about the range of particle sizes present in a colloidal dispersion and their relative abundance. Techniques such as Dynamic Light Scattering (DLS) and electron microscopy (TEM, SEM) are commonly employed for this purpose osti.govnih.govromjist.ro. DLS measures the hydrodynamic size of particles in dispersion, while electron microscopy provides direct visualization of particle morphology and size.

Research on germanium oxide colloids synthesized from TEOG has shown that the synthesis conditions significantly impact particle size and morphology nih.govualberta.ca. For example, studies have reported the formation of oblong, raspberry-like GeO2 agglomerates comprised of smaller primary particles nih.gov. The size and shape of these agglomerates can be influenced by factors such as the mole ratios of precursors and reaction temperature nih.gov.

Detailed research findings often include mean particle sizes and size distributions obtained from DLS or image analysis of electron micrographs. For instance, one study on germania colloids prepared from TEOG reported mean particle lengths and widths of agglomerates, along with the size of primary particles nih.gov.

Example Data (Illustrative, based on search findings principles):

| Sample | Characterization Method | Mean Particle Size (nm) | Size Distribution | Notes |

| GeO2 Colloid A | TEM Image Analysis | ~84 (length), ~39 (width) | Agglomerates with ~15 nm primary particles | Oblong, raspberry morphology |

| GeO2-SiO2 Colloid B | TEM Image Analysis | ~112 (length), ~61 (width) | Core-shell with ~15 nm SiO2 shell | Retained ellipsoidal shape |

| GeO2 Colloid C | DLS | Hydrodynamic size |

Theoretical and Computational Chemistry of Tetraethoxygermane Systems

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are widely used to investigate the electronic and structural properties of molecules. These approaches can provide detailed information about the nature of chemical bonds, charge distribution, and energy landscapes of chemical reactions.

Electronic Structure and Bonding Analysis of Organogermanium Compounds

Computational studies employing DFT and ab initio methods have been instrumental in elucidating the electronic structure and bonding in various organogermanium compounds. These studies often focus on the nature of germanium-element bonds (e.g., Ge-C, Ge-O) and the influence of substituents on the electronic properties of the germanium center. For instance, theoretical studies have explored the structure and bonding in doubly bonded organogermanium compounds, highlighting the insights these methods provide into molecular structures and the nature of bonding scispace.comresearchgate.net. DFT calculations have also been used to study the electronic structure of stable germanium(II) derivatives, providing information about the Ge←N intramolecular coordination bond acs.org. Investigations into mixed-ligand cobalt complexes containing organogermanium triangulenes have utilized DFT to understand electronic structure and magnetic properties, revealing the prevalence of strong antiferromagnetic metal-ligand spin interactions researchgate.net.

Energetics and Stability of Germanium Compounds and Intermediates

Computational methods are crucial for determining the relative energies and stabilities of different germanium compounds and transient intermediates. DFT calculations have been used to investigate the thermodynamic stability of various germanium-containing systems. For example, the stability of ytterbium germanides has been investigated using DFT, calculating their equilibrium geometry and enthalpy of formation acs.org. Thermochemistry of germanium and organogermanium compounds, including enthalpies of formation, has been reviewed, incorporating results from quantum chemical ab initio calculations csic.esresearchgate.net. DFT studies have also explored the stability of germanium clusters researchgate.net. The thermodynamic stability of tetrylenes (low-valent Group 14 elements) can be influenced by polydentate ligands, as shown by DFT calculations mdpi.com. The formation energies of two-dimensional germanium arsenide (GeAs2) have been calculated using DFT, indicating its feasibility for exfoliation beilstein-journals.org.

Prediction of Reaction Pathways and Transition States in Germanium Chemistry

Computational chemistry is a powerful tool for mapping out reaction pathways and identifying transition states, providing a detailed understanding of reaction mechanisms. DFT calculations are frequently employed to study reaction mechanisms in germanium chemistry. For example, theoretical studies have investigated the thermal decomposition pathways of germolane, identifying transition states for processes like Ge-C bond rupture and hydrogen elimination najah.edu. DFT has also been used to study cycloaddition reactions involving heavy imine-like molecules with a Ge=Group 15 double bond, providing insights into activation barriers and bonding interactions in transition states mdpi.com. The prediction of chemical reaction mechanisms and the identification of reactive atoms can be approached using computational methods, including quantum mechanical computations arxiv.orgmit.edu. Methods for finding reaction pathways and transition states computationally are essential for understanding the evolution of materials and chemical reactions acs.org.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamic processes and macroscopic properties.

Dynamic Behavior of Germanium Alkoxide Systems

Molecular dynamics simulations can provide information about the dynamic behavior of germanium alkoxide systems in various environments, such as in solution. While specific MD studies solely focused on tetraethoxygermane's dynamic behavior were not extensively detailed in the search results, related studies on metal alkoxides and germanium-containing systems highlight the applicability of MD in this area. Ab initio molecular dynamics has been used to study the condensation reactions between Ge(OH)4 and Si(OH)4 units in solution, providing insights into the mechanism and stable species formed during the initial stages of germano-silicate formation researchgate.net. MD simulations are a computer simulation method for analyzing the physical movements of atoms and molecules, applicable in chemical physics and materials science wikipedia.org. MD simulations have also been used in the study of amorphous germanium aps.org.

Modeling of Sol-Gel Polymerization Processes

This compound (B1148625) is a common precursor in sol-gel processes for the synthesis of germanium dioxide and germanate materials. Molecular dynamics and other simulation approaches can be used to model the complex hydrolysis and condensation reactions that occur during sol-gel polymerization. Sol-gel processes involving metal alkoxides, including hydrolysis and condensation, can be modeled computationally epfl.chfrontiersin.orgacs.org. While direct MD modeling of TEOG sol-gel polymerization was not prominently featured, studies on the hydrolysis and condensation behavior of germanium alkoxides using techniques like X-ray absorption fine structure and Raman spectroscopy provide experimental data that can inform computational models researchgate.netresearchgate.net. Computational analysis of germanium(IV) hydroxide (B78521) and its polymers, which are relevant to the sol-gel process, has been performed using DFT and continuum solvent models to identify structures and calculate vibrational spectra digitellinc.com. The sol-gel process of metal alkoxides is fundamentally similar to that of silicon alkoxides, involving hydrolysis and condensation, with metal alkoxides generally exhibiting higher reactivity frontiersin.org.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to develop predictive models that correlate the structural features or computed molecular descriptors of compounds with their macroscopic properties. These computational approaches serve as valuable alternatives to extensive experimental screening, offering insights into the intrinsic relationships between molecular structure and observable properties. QSPR methodologies have been applied to various germanium-containing compounds to understand and predict their behavior. researchgate.netnih.gov

Correlation of Computed Parameters with Experimental Observables

Computational studies involving species derived from this compound, particularly its hydrolysis products, have provided correlations between calculated molecular parameters and experimental observations. For instance, density functional theory (DFT) coupled with continuum solvent models has been utilized to analyze the structure and vibrational frequencies of germanium(IV) hydroxide (Ge(OH)₄) monomers, dimers, and trimers, which are relevant species formed during the hydrolysis of TEOG. digitellinc.com Simulated infrared (IR) spectra derived from these calculations have been compared with experimental vibrational spectra obtained from hydrolyzed TEOG solutions. digitellinc.com The agreement between simulated and experimental IR peaks, particularly around 900 cm⁻¹ and 700 cm⁻¹, indicates the formation of polymeric Ge-oxo species over time. digitellinc.com Further analysis of unique peaks near 850 cm⁻¹ and 550 cm⁻¹ in the simulated spectra of dimers and trimers suggests structures aligned with a single bonded oxygen bridge to the central germanium atom. digitellinc.com This correlation between computed vibrational modes and experimental IR spectroscopy data provides valuable insights into the structural evolution during the early stages of hydrolysis and condensation of TEOG.

While direct QSPR studies correlating computed parameters of TEOG itself with its bulk experimental properties (like boiling point or density) were not prominently found in the search results, the principle of correlating computed molecular descriptors with experimental properties has been successfully applied to other germanium compounds. For example, QSPR has been used to correlate the melting points of various compounds, including those containing germanium, with molecular descriptors that account for inductive, resonance, polarizability, and steric effects of substituents. researchgate.net These studies highlight the potential of using computed molecular parameters to understand and predict the physical properties of organogermanium species.

Furthermore, computational studies investigating the stability of pentacoordinate germanium species formed by the interaction of germanium centers with ligands like acetylacetone (B45752) (acac) provide another example of correlating computed results with experimental observations. acs.org Acetylacetone is known to act as a hydrolysis inhibitor for this compound. acs.org Computational analysis at levels such as B3LYP/6-31+G* has shown that germanium substituted with ethoxy moieties can form stable pentacoordinate structures with the acetylacetone ligand. acs.org The calculated stability of this hypervalent bond (approximately 23 kcal/mol at the B3LYP/6-31+G* level) provides a theoretical basis for understanding the experimentally observed inhibitory effect of acetylacetone on TEOG hydrolysis. acs.org

Predictive Modeling for Germanium-Containing Materials

This compound serves as a crucial precursor in the fabrication of various germanium-containing materials with diverse applications, including optics, microelectronics, and sensors. researchgate.netgelest.com Predictive modeling, often incorporating insights from computational chemistry and QSPR, plays a role in the design and optimization of these materials.

The sol-gel process, which frequently utilizes TEOG as a germanium source, involves the hydrolysis and condensation of alkoxide precursors to form a gel network that is subsequently processed into solid materials like glasses or thin films. researchgate.netacs.org Understanding the colloid formation and the structure of intermediate Ge-oxo species, as explored through computational analysis digitellinc.com, is fundamental to predicting and controlling the physical properties of the final glass material.

In atomic layer deposition (ALD), TEOG or related germanium alkoxides can be used to deposit thin films of germanium-containing compounds, such as germanium telluride (GeTe). researchgate.netaip.org While the search results did not detail QSPR models specifically predicting material properties directly from TEOG's molecular descriptors in ALD, the ability to control film composition and morphology by adjusting ALD parameters and precursors (including ethoxide-based ones like TEOG and tellurium ethoxide) researchgate.netaip.org underscores the potential for predictive modeling in this area. Computational studies could, for instance, help predict the reactivity of TEOG with co-reactants or the surface interactions that govern film growth and composition.

The synthesis of imogolite nanotubes provides another example where the choice of germanium precursor, such as TEOG, influences the resulting material structure. Replacing tetraethoxysilane (TEOS) with TEOG enables the production of germanium-imogolite analogues with increased external diameters. mdpi.com While the underlying predictive modeling linking the precursor structure to nanotube dimensions wasn't detailed, this highlights how computational studies on precursor behavior and reaction mechanisms could contribute to predicting the morphology of self-assembled nanostructures.

QSPR methodologies, by correlating molecular descriptors with properties, offer a framework for predicting the properties of new or modified germanium-containing compounds and potentially the materials derived from them. Although the provided search results did not show explicit QSPR models predicting the bulk properties of materials directly from TEOG's molecular structure, the successful application of QSPR to predict properties of other organic and organometallic compounds researchgate.netnih.govuaeh.edu.mxnih.gov suggests its potential for future applications in the field of germanium-containing materials. Predictive modeling could focus on linking the molecular structure and properties of germanium precursors like TEOG to the reaction kinetics, phase formation, and ultimately, the desired physical, electrical, or optical properties of the synthesized materials.

Applications of Tetraethoxygermane in Advanced Materials and Catalysis Research

Advanced Optical and Electronic Materials Derived from Tetraethoxygermane (B1148625)

Dielectric Materials for Electronic Devices

Germanium dioxide (GeO₂) is recognized as a high-k dielectric material, possessing a higher dielectric constant (εGeO₂ = 14.5) compared to silicon dioxide (SiO₂, εSiO₂ = 3.9). rsc.org This property makes GeO₂ and germanium-containing films derived from precursors like this compound of interest for use as insulating layers in electronic devices, particularly as devices continue to miniaturize. uni-wuerzburg.degoogle.com.pg this compound is well-suited for CVD of germanium oxide in dielectric applications due to its liquid nature and high vapor pressure. gelest.comresearchgate.net Sol-gel processing using this compound is also employed to prepare mixed germanium oxides, which can be used in thin films on various substrates like glasses and ceramics. gelest.comresearchgate.netresearchgate.net

Materials for Optoelectronic Communications and Photosensors

Germanium compounds, including those derived from this compound, are important in the fabrication of materials for optoelectronic applications such as optical fibers, optoelectronic communications, and photosensors. gelest.comresearchgate.netrsc.orggoogle.commdpi.com Germanium oxide has a higher refractive index than silica (B1680970), which can enhance the optical properties of photonic structures. rsc.org this compound is utilized as a sol-gel intermediate for the preparation of optical fibers and photosensitive SiO₂-GeO₂ glasses. fishersci.ca The controlled combustion of germanium tetrachloride with silicon tetrachloride, with this compound also being a relevant precursor for germanium oxide, is a method for forming ingots used in drawing step-index fiber optics. researchgate.netacs.org

Inorganic Nanotube Synthesis and Functionalization

This compound plays a significant role in the synthesis of inorganic nanotubes, particularly germanium-analogous imogolite nanotubes (Ge-INTs). mdpi.commdpi.comencyclopedia.pub

Germanium-Analogous Imogolite Nanotubes (Ge-INTs) Synthesis Using this compound

Synthetic imogolite nanotubes (INTs) are a class of 1D nanostructures with monodisperse sizes. mdpi.comencyclopedia.pub An interesting development in INT synthesis involves the isomorphic substitution of silicon with germanium, utilizing this compound as the germanium precursor, often in conjunction with aluminum precursors like aluminum perchlorate. mdpi.commdpi.comencyclopedia.pubacs.orgnih.gov This substitution allows for the production of Ge-imogolite analogues. mdpi.comencyclopedia.pub The synthesis typically involves mixing the precursors and hydrolyzing them under specific pH conditions, followed by aging. mdpi.com Different synthesis routes, such as those employing the thermal decomposition of urea (B33335), can influence the resulting nanotube characteristics. mdpi.comencyclopedia.pubacs.orgnih.gov

Control of Germanium Nanotube Morphology and Aspect Ratio

The synthesis conditions, including the nature of precursors and the initial concentration of aluminum salt, can influence the morphology of the resulting germanium-analogous imogolite nanotubes, leading to either single-walled (Ge-SWINT) or double-walled (Ge-DWINT) structures. mdpi.comencyclopedia.pub The aspect ratio of these nanotubes can also be controlled during the synthesis. mdpi.comencyclopedia.pubacs.orgnih.govresearchgate.net For instance, using the thermal decomposition of urea to produce hydroxyl ions has been shown to yield significantly longer double-walled germanium imogolite nanotubes compared to conventional methods. mdpi.comencyclopedia.pubacs.orgnih.gov Controlling the aspect ratio is critical for the assembly of these nanomaterials into macroscopic structures like fibers. acs.orgnih.govresearchgate.net

Catalytic Applications and Precursors for Catalysts

This compound can function as a precursor for catalysts or be involved in the synthesis of catalytic materials. reagent.co.ukwikipedia.org

This compound as a Catalyst Precursor in Chemical Reactions

While the search results did not provide specific examples of this compound directly acting as a catalyst in chemical reactions, they indicate its use as a precursor in the synthesis of germanium-based materials that can have catalytic applications, such as in photocatalysis. mdpi.commdpi.comd-nb.info Precursors are substances from which other substances, including catalytic species, are derived. reagent.co.ukwikipedia.org Germanium-containing materials synthesized using this compound, such as GeO₂ nanoparticles or composites, could potentially be used as catalysts or support materials in various chemical transformations. rsc.orgrsc.orgresearchgate.net

Design of Germanium-Incorporated Nanostructured Catalysts

This compound plays a significant role as a germanium source in the design and synthesis of nanostructured catalysts incorporating germanium. Its application is particularly notable in sol-gel processing and chemical vapor deposition (CVD) techniques, which are common methods for creating tailored catalytic materials with controlled structures and compositions researchgate.netresearchgate.netresearchgate.netmdpi.com.

In sol-gel synthesis, TEOG undergoes hydrolysis and condensation reactions, similar to alkoxysilanes, to form a germanium oxide network or to incorporate germanium into mixed-metal oxide matrices smolecule.comresearchgate.netresearchgate.netmdpi.com. This process allows for the creation of materials with high surface areas and tailored porosity, which are crucial properties for catalytic activity researchgate.netmdpi.comqualitas1998.net. While TEOG can undergo rapid hydrolysis and condensation, which can sometimes limit its incorporation into highly ordered mesoporous frameworks, researchers have explored different approaches and conditions to control the sol-gel process and achieve successful incorporation researchgate.net. The versatility of the sol-gel method, starting from metal alkoxides like TEOG, enables the preparation of various inorganic materials with structural and compositional homogeneity suitable for catalytic applications mdpi.com.

TEOG is also well-suited for CVD processes due to its liquid nature and relatively high vapor pressure researchgate.netresearchgate.net. CVD techniques allow for the deposition of thin films and nanostructures with precise control over thickness and composition, which is beneficial for designing supported catalysts or creating catalytically active coatings google.combeilstein-journals.orgmdpi.com. For instance, TEOG has been identified as a germanium precursor for the CVD of germanium oxide in various applications, which can include catalytic contexts researchgate.netresearchgate.netgoogle.com.

The incorporation of germanium into nanostructured catalysts using precursors like TEOG can influence the material's properties, including its electronic structure, surface acidity or basicity, and thermal stability, thereby affecting its catalytic performance rsc.orgrsc.org.

Role in Various Catalytic Transformations

This compound and materials derived from it have shown potential roles in various catalytic transformations. While TEOG itself can act as a catalyst in certain reactions, its primary role in advanced materials and catalysis research often involves serving as a precursor to create germanium-containing catalytic species or supports smolecule.comacs.org.

One area where germanium compounds, including those derived from TEOG, are explored is in organic transformations researchgate.net. For example, studies have demonstrated the possibility of using this compound as a silicon precursor equivalent in organocatalytic protocols for the synthesis of atranes, including germatranes acs.org. This highlights its potential in facilitating specific organic reactions under mild conditions acs.org. The versatility of such organocatalytic methodologies, which can utilize alkoxygermanes, suggests a broader applicability for TEOG in the synthesis of complex organic molecules acs.org.

Furthermore, germanium-incorporated materials synthesized using TEOG can function as heterogeneous catalysts or photocatalysts in various reactions uni-hamburg.dersc.org. For instance, germanium oxide and mixed germanium oxides prepared via sol-gel methods using TEOG have been investigated for their catalytic properties researchgate.netresearchgate.netgelest.com. These materials can be designed with specific surface areas and pore structures to enhance catalytic activity and selectivity researchgate.netmdpi.comqualitas1998.net.

The application of germanium-containing materials in photocatalysis, particularly for environmental remediation such as wastewater treatment, is another area of research where precursors like TEOG are relevant for synthesizing the necessary semiconductor hybrid materials uni-hamburg.de.

While specific detailed research findings on the catalytic performance of materials derived solely from TEOG in a wide range of transformations are distributed across the literature based on the specific catalytic system and reaction being studied, the research indicates its utility as a key building block for creating diverse germanium-based catalysts and exploring their activity in different chemical processes smolecule.comresearchgate.netresearchgate.netresearchgate.netacs.orguni-hamburg.de.

Here is a summary of some applications and roles:

| Application Area | Role of this compound / Derived Materials | Synthesis Method Typically Involved |

| Design of Germanium-Incorporated Catalysts | Germanium source for creating nanostructured catalysts and supports | Sol-gel, CVD, ALD |

| Organic Transformations | Precursor for synthesizing organogermanium compounds like germatranes; potential catalytic activity | Organocatalytic methods |

| Heterogeneous Catalysis | Component in mixed-metal oxides or supports for various reactions | Sol-gel |

| Photocatalysis (e.g., Wastewater Remediation) | Precursor for semiconductor hybrid materials | Sol-gel |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing tetraethoxygermane (Ge(EtO)₄)?

- Methodology : this compound is typically synthesized via the reaction of germanium tetrachloride (GeCl₄) with ethanol in the presence of a base (e.g., ammonia) to neutralize HCl byproducts. The product is purified through fractional distillation under inert conditions to avoid hydrolysis. Characterization involves:

- ¹H/¹³C NMR spectroscopy : To confirm ethoxy group integration and absence of residual solvents.

- FTIR spectroscopy : To identify Ge-O-C stretching vibrations (~950–1050 cm⁻¹) and verify purity .

- Elemental analysis (EA) : To validate the molecular formula (C₈H₂₀GeO₄) and stoichiometry .

Q. Which analytical techniques are most reliable for assessing this compound’s purity and stability?

- Methodology :

- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile impurities and decomposition products (e.g., ethanol or GeO₂ residues).

- Thermogravimetric analysis (TGA) : Monitors thermal stability under controlled atmospheres (e.g., N₂ vs. air) to identify decomposition thresholds.

- Karl Fischer titration : Quantifies trace moisture content, critical for hydrolysis-sensitive germanium alkoxides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodology : Discrepancies often arise from variations in experimental conditions (e.g., heating rate, atmosphere). To address this:

- Reproducibility protocols : Standardize TGA/DSC parameters (e.g., 5°C/min heating rate under N₂) across labs.

- In situ FTIR or Raman spectroscopy : Monitor structural changes during heating to correlate decomposition pathways with mass loss data.

- Post-analysis XRD : Identify crystalline byproducts (e.g., GeO₂) to validate decomposition mechanisms .

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in sol-gel processes?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (Ge-O vs. C-O) to predict hydrolysis rates.

- Molecular dynamics (MD) simulations : Model interactions with solvents (e.g., ethanol/water mixtures) to optimize gelation conditions.

- Parameterization : Use SMILES-based structural descriptors (e.g., PubChem CID: 1465-55-0) to validate force fields .

Q. How can researchers mitigate inconsistencies in sol-gel synthesis outcomes using this compound?

- Methodology : Variability often stems from moisture contamination or pH fluctuations. Strategies include:

- Strict anhydrous conditions : Use gloveboxes (<1 ppm H₂O) for precursor handling.

- pH-controlled hydrolysis : Employ acetic acid or NH₄OH to regulate gelation kinetics.

- Dynamic light scattering (DLS) : Monitor particle size distribution during gel formation to correlate with final material porosity .

Q. What strategies are effective for reconciling conflicting spectroscopic data on this compound’s coordination geometry?

- Methodology :

- Multi-nuclear NMR (²⁹Ge, ¹⁷O) : Resolve ambiguities in ligand arrangement (e.g., tetrahedral vs. distorted geometries).

- X-ray absorption spectroscopy (XAS) : Probe local Ge coordination environments in amorphous gels.

- Comparative studies : Cross-reference with structurally analogous compounds (e.g., tetraethoxysilane) to identify trends in alkoxide behavior .

Guidelines for Data Integrity and Reproducibility

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing experimental parameters (e.g., solvent purity, humidity levels) in supplementary materials .

- Validation : Use independent analytical methods (e.g., NMR + EA) to confirm critical results.

- Ethical reporting : Disclose negative results (e.g., failed syntheses) to prevent publication bias and guide troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.